Phosphorane, trihydroxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Intermediate: Phosphorous acid serves as a valuable intermediate in the synthesis of various phosphorus-containing compounds due to its reactivity and ability to readily form ester bonds . Researchers utilize it in the production of:

- Reducing Agent: Furthermore, its mild reducing properties make it suitable for specific organic reactions, particularly in selective reduction steps .

Agriculture and Plant Science:

- Fungicide: Research explores the potential of phosphorous acid and its salts (phosphites) as eco-friendly alternatives to conventional fungicides . Studies suggest its effectiveness against various fungal diseases caused by Phytophthora species, including late blight in potatoes and tomatoes . Its mode of action, however, remains under investigation, and evidence for direct plant uptake of phosphorus from phosphites is inconclusive .

Environmental Science:

- Metal Chelation: Phosphorous acid's ability to chelate metal ions, such as iron, copper, calcium, and magnesium, makes it a potential tool for environmental remediation . Researchers are exploring its use in:

- Soil remediation: To immobilize and prevent the mobility of certain heavy metals in contaminated soils

- Wastewater treatment: To remove and concentrate specific metal ions from wastewater streams

Molecular Structure Analysis

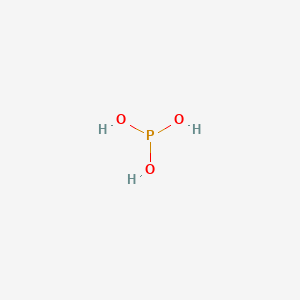

Phosphorous acid has a tetrahedral structure with a central phosphorus (P) atom bonded to three hydroxyl (OH) groups and one oxygen atom via a double bond (P=O) []. This structure places phosphorus in the +3 oxidation state []. The three OH groups can ionize (release H+ ions) to a limited extent, making phosphorous acid a diprotic acid [, ].

Chemical Reactions Analysis

Phosphorous acid undergoes various reactions in scientific research. Here are a few examples:

Synthesis

Phosphorous acid can be synthesized by hydrolysis of phosphorus trichloride (PCl3) or by the oxidation of phosphorus with limited oxygen [, ].

Decomposition

Upon heating above 200°C, phosphorous acid decomposes into phosphoric acid (H3PO4) and phosphine (PH3) [].

Redox Reactions

Phosphorous acid acts as a reducing agent, donating electrons to oxidize other compounds []. The specific reactions depend on the oxidizing agent involved.

Physical And Chemical Properties Analysis

- Disproportionation Reaction: Upon heating, it can disproportionate to form phosphoric acid and phosphine:

This reaction highlights its role as a reducing agent .

- Oxidation: In air, phosphorane, trihydroxy- oxidizes slowly to phosphoric acid. This property makes it useful in synthesizing various phosphorus-containing compounds .

- Reductive Reactions: It can reduce noble metal cations to their elemental forms, such as in the reaction with mercuric chloride:

This illustrates its utility in organic synthesis and coordination chemistry .

Phosphorane, trihydroxy- exhibits biological significance primarily due to its role in metabolic processes. Phosphorus compounds are integral to the formation of nucleotides and nucleic acids, which are vital for cellular processes such as energy transfer (ATP) and genetic information storage (DNA/RNA) . The compound's ability to participate in redox reactions also suggests potential roles in cellular signaling pathways.

Several methods exist for synthesizing phosphorane, trihydroxy-:

- Hydrolysis of Phosphorus Trichloride: This method involves reacting phosphorus trichloride with water:

- Hydrolysis of Phosphorus Trioxide: Another method includes the hydrolysis of phosphorus trioxide:

These methods highlight the importance of controlling reaction conditions to yield desired products effectively .

Phosphorane, trihydroxy- finds applications in various fields:

- Agriculture: It is used in fertilizers due to its phosphorus content, which is essential for plant growth.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing other organophosphorus compounds.

- Biochemistry: Its derivatives are utilized in studying metabolic pathways and enzyme functions involving phosphorus.

Research into the interactions of phosphorane, trihydroxy- with other compounds has revealed its potential as a reducing agent and its ability to coordinate with metal ions. Studies indicate that it can interact with various metal cations, facilitating their reduction or complexation . Such interactions are crucial for understanding its role in catalysis and material science.

Several compounds share structural or functional similarities with phosphorane, trihydroxy-. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Phosphorous Acid | H₃PO₃ | Diprotic acid; exists mainly as P(OH)₃ |

| Phosphonic Acid | H₃PO₃ | A derivative with different protonation states |

| Trihydroxy Phosphate | H₃O₇P | Contains additional hydroxy groups; more complex |

| Pentaphenylphosphorane | C₁₈H₁₈P | Stable organophosphorus compound used in synthesis |

Phosphorane, trihydroxy- is unique due to its specific structure featuring three hydroxyl groups directly attached to phosphorus. This configuration influences its reactivity and biological roles compared to other phosphorous compounds .

Traditional Synthetic Routes

Phosphorane, trihydroxy-, has been synthesized through several methods, each with distinct advantages and limitations.

Hydrolysis of Phosphorus Trichloride (PCl₃)

The most common industrial method involves hydrolyzing phosphorus trichloride with water or steam:

$$

\text{PCl}3 + 3\text{H}2\text{O} \rightarrow \text{H}3\text{PO}3 + 3\text{HCl}

$$

Key Features:

- Conditions: Slow addition of PCl₃ to water to avoid violent exothermic reactions.

- Challenges:

- Applications: Widely used for producing agricultural fungicides and flame retardants.

Reaction of White Phosphorus (P₄) with Aqueous Choline

Elemental phosphorus reacts with aqueous choline in the presence of earth alkali hydroxides to yield phosphorous acid:

$$

\text{P}4 + \text{aqueous choline} + \text{earth alkali hydroxides} \rightarrow \text{H}3\text{PO}_3 + \text{byproducts}

$$

Key Features:

- Advantages: Avoids chlorinated byproducts.

- Limitations: Requires precise control of oxidation states to prevent formation of hypophosphites (H₃PO₂) or phosphates (H₃PO₄).

Hydrolysis of Phosphorus Sesquioxide (P₄O₆)

Phosphorus sesquioxide undergoes hydrolysis in aqueous solutions to form phosphorous acid:

$$

\text{P}4\text{O}6 + 6\text{H}2\text{O} \rightarrow 4\text{H}3\text{PO}_3

$$

Key Features:

- Stability Issues: At elevated temperatures, H₃PO₃ disproportionates into phosphoric acid and phosphine (PH₃):

$$

4\text{H}3\text{PO}3 \rightarrow 3\text{H}3\text{PO}4 + \text{PH}_3

$$

This reaction is exploited in laboratory-scale PH₃ production.

Table 1: Traditional Synthetic Routes

| Method | Reactants | Conditions | Challenges |

|---|---|---|---|

| Hydrolysis of PCl₃ | PCl₃ + H₂O | Slow addition, cold | HCl byproduct, oxidation risks |

| Reaction of P₄ with choline | P₄ + aqueous choline + hydroxides | Controlled oxidation | Hypophosphite/ phosphate contamination |

| Hydrolysis of P₄O₆ | P₄O₆ + H₂O | Aqueous solution | Disproportionation at high temps |

Modern Metal-Free Strategies (e.g., Diaryliodonium Salts, P-Arylation)

Recent advances focus on transition-metal-free methods to minimize purification challenges and environmental impact.

P-Arylation with Diaryliodonium Salts

Diaryliodonium salts, hypervalent iodine reagents, enable direct P–C bond formation without metal catalysts. For example, secondary phosphines react with diaryliodonium salts to form triarylphosphine oxides, which can be reduced to phosphoranes:

$$

\text{R}2\text{PH} + \text{Ar}2\text{I}^+ \text{X}^- \rightarrow \text{R}_2\text{P-Ar} + \text{HI} + \text{byproducts}

$$

Key Features:

- Advantages: High functional group tolerance, cost-effective iodine reagents, and ease of purification.

- Limitations: Limited to aryl-group incorporation; scalability challenges for industrial use.

Oxidation of Phosphine (PH₃)

Under non-equilibrium conditions (e.g., cosmic-ray irradiation), PH₃ reacts with oxygen atoms to form H₃PO₃ via stepwise oxidation:

$$

\text{PH}3 + 3\text{O} \rightarrow \text{H}3\text{PO}_3

$$

Key Features:

- Mechanism: Sequential insertion of oxygen atoms into P–H bonds, as studied in interstellar ice analogs.

- Relevance: Provides insights into prebiotic synthesis pathways.

Table 2: Modern Metal-Free Strategies

| Strategy | Reagents | Product | Advantages |

|---|---|---|---|

| P-Arylation | Diaryliodonium salts + secondary phosphines | Triarylphosphine oxides | Metal-free, high functional group tolerance |

| Oxidation of PH₃ | PH₃ + O atoms | H₃PO₃ | Scalable under non-equilibrium conditions |

Challenges in Stabilization and Isolation

Phosphorane, trihydroxy-, is highly reactive, necessitating stringent control during synthesis.

Oxidation and Disproportionation

- Oxidation: H₃PO₃ slowly oxidizes to H₃PO₄ in air:

$$

\text{H}3\text{PO}3 + \text{O}2 \rightarrow \text{H}3\text{PO}_4

$$ - Disproportionation: Heating H₃PO₃ above 200°C triggers decomposition:

$$

4\text{H}3\text{PO}3 \rightarrow 3\text{H}3\text{PO}4 + \text{PH}_3

$$

Mitigation: Use of anhydrous oxalic acid to neutralize HCl byproducts and stabilize the acid.

Tautomerism and Solid-State Stability

In solution, H₃PO₃ exists in tautomeric equilibrium between HPO(OH)₂ and P(OH)₃. The solid-state structure is tetrahedral with a P=O bond (148 pm) and two P–O(H) bonds (154 pm).

Table 3: Stability Challenges

| Challenge | Cause | Mitigation |

|---|---|---|

| Oxidation | Exposure to O₂ | Anhydrous conditions, inert atmospheres |

| Disproportionation | High temperatures | Controlled thermal management |

| Tautomerism | Solvent polarity | Crystallization under low-temperature |

Computational Insights into Reaction Pathways

Density Functional Theory (DFT) studies elucidate the mechanisms of H₃PO₃ formation, particularly in hydrolysis reactions.

Hydrolysis of PCl₃

DFT calculations reveal that water molecules act as catalysts by stabilizing transition states through hydrogen bonding. The activation energy for PCl₃ hydrolysis decreases significantly in the presence of explicit water clusters.

Transition State Geometry

The torsional angle of molecular complexes at the transition state critically influences reaction rates. For example, in PCl₃ hydrolysis, a torsional angle of ~180° optimizes orbital hybridization (sp³) of phosphorus, lowering activation barriers.

Table 4: Computational Findings

| Parameter | Impact on Reaction | Source |

|---|---|---|

| Water clusters | Lower activation energy via H-bonding | |

| Torsional angle | Controls reaction rate (sp³ hybridization) |

The distinction between associative and dissociative mechanisms in RNA transphosphorylation hinges on the bonding dynamics of the nucleophile (2′-O) and leaving group (5′-O) during the formation of phosphorane intermediates. Associative pathways involve simultaneous nucleophilic attack and leaving-group departure, forming a pentavalent phosphorane intermediate. For example, ribonuclease A (RNase A) catalyzes RNA cleavage via a late associative transition state characterized by nearly complete 2′-O–P bond formation and partial 5′-O–P bond cleavage [1] [2]. In contrast, the hepatitis delta virus ribozyme (HDVr) follows a dissociative pathway, where minimal 2′-O–P bond formation occurs, and the transition state resembles a metaphosphate-like species with significant 5′-O–P bond cleavage [1] [2].

Kinetic isotope effect (KIE) studies highlight these differences:

- HDVr exhibits primary $$^{18}$$O KIEs of 1.029 (2′O) and 1.041 (5′O), consistent with a dissociative transition state [1].

- RNase A shows inverse 2′O KIEs (0.984) and normal 5′O KIEs (1.034), indicative of an associative mechanism [1].

Table 1: Key Features of Associative vs. Dissociative Pathways

| Feature | Associative (RNase A) | Dissociative (HDVr) |

|---|---|---|

| Transition State | Late, Penta-coordinated | Early, Metaphosphate-like |

| Rate-Limiting Step | Leaving-group departure | Nucleophilic attack |

| KIE Profile | Inverse 2′O, Normal 5′O | Normal 2′O and 5′O |

| Catalytic Strategy | General acid/base | Metal ion stabilization |

These mechanistic divergences underscore how protein and RNA enzymes exploit distinct active-site architectures to modulate reaction pathways [1] [2].

Oxidation Mechanisms (Water-Mediated vs. Thermal)

Phosphorane intermediates participate in oxidation reactions through water-mediated enzymatic pathways or thermal processes involving transition metal catalysts.

Water-Mediated Oxidation

Phosphite dehydrogenase (PTDH) exemplifies enzymatic oxidation, where NAD$$^+$$ facilitates the conversion of phosphite to phosphate via a sequential ordered mechanism. The reaction proceeds through a concerted pathway, where NAD$$^+$$ binding induces conformational changes to accommodate phosphite, followed by hydride transfer and phosphate release [3]. Water acts as a proton shuttle, stabilizing the transition state without direct participation in redox steps [3].

Thermal Oxidation

In non-enzymatic contexts, transition metal complexes (e.g., Ru, Co) catalyze phosphorane oxidation using O$$2$$ as the terminal oxidant. For instance, ruthenium-terpyridine complexes generate metal-oxo intermediates (Ru=O) that abstract hydrogen from phosphorane species, forming O–O bonds via radical coupling [4] [5]. Thermal activation at 300–400°C promotes disproportionation reactions, as seen in NaH$$2$$PO$$2$$ systems yielding PH$$3$$, Na$$5$$P$$3$$O$${10}$$, and H$$2$$ [6].

Table 2: Comparison of Oxidation Mechanisms

| Parameter | Water-Mediated (PTDH) | Thermal (Metal Catalysts) |

|---|---|---|

| Catalyst | NAD$$^+$$-dependent enzyme | Ru/Co complexes |

| Oxidant | O$$_2$$ (indirect) | O$$_2$$ (direct) |

| Key Intermediate | Phosphorane-NAD$$^+$$ adduct | Metal-oxo species |

| Temperature | Ambient | 300–400°C |

| Byproducts | H$$_2$$O | PH$$3$$, H$$2$$ |

Disproportionation and Redox Behavior in Aqueous Media

Trihydroxyphosphorane exhibits complex redox behavior in aqueous media, particularly under thermal stress. Heating NaH$$2$$PO$$2$$ at 310°C triggers a three-step disproportionation:

- Step 1: Formation of Na$$2$$H$$2$$P$$2$$O$$5$$, Na$$2$$HPO$$3$$, and PH$$_3$$ [6].

- Step 2: Oxidation of Na$$2$$H$$2$$P$$2$$O$$5$$ by H$$2$$O to Na$$4$$P$$2$$O$$7$$ [6].

- Step 3: Condensation to Na$$5$$P$$3$$O$${10}$$ and Na$$3$$P$$3$$O$$9$$ [6].

Notably, H$$2$$O suppresses PH$$3$$ generation by oxidizing phosphite intermediates, reducing available substrate for disproportionation [6]. This duality positions water as both a solvent and a redox participant, modulating reaction equilibria and product distributions.

Computational Modeling of Transition States

Quantum mechanical/molecular mechanical (QM/MM) simulations and density functional theory (DFT) have elucidated phosphorane transition states. For HDVr, QM/MM free energy profiles reveal a dissociative transition state with a shallow intermediate, validated by experimental KIEs [1] [2]. Conversely, RNase A’s associative pathway features two transition states (TS1 and TS2) separated by a metastable phosphorane intermediate [2].

Table 3: Computational Insights into Transition States

| System | Method | Key Finding |

|---|---|---|

| HDVr | QM/MM | Dissociative TS, metaphosphate-like |

| RNase A | DFT/PCM | Associative TS, penta-coordinated |

| NaH$$2$$PO$$2$$ | DFT (Thermal) | Exothermic H$$3$$PO$$3$$-H$$_2$$O oxidation |

These models reconcile experimental KIE data and provide atomistic resolution of bond-forming/breaking events, enabling predictive catalysis design [1] [2] [7].

Participation in Three-Component Reactions

Phosphorane, trihydroxy- demonstrates significant reactivity in three-component coupling reactions, particularly those involving triphenylphosphine and dialkyl acetylenedicarboxylates [6] [7] [8]. These multicomponent processes provide efficient pathways for constructing complex phosphorus-containing molecules in a single synthetic operation, offering advantages in terms of atom economy and reaction efficiency [6].

The mechanistic pathway for these three-component reactions typically involves initial nucleophilic attack of triphenylphosphine on the acetylenedicarboxylate, generating a phosphonium intermediate that subsequently undergoes cyclization in the presence of phosphorane, trihydroxy- [6]. The reaction conditions are generally mild, proceeding at room temperature in dichloromethane or under reflux conditions in toluene, with reaction times ranging from 40 minutes to several hours [6].

Novel stable phosphorus ylides represent the primary products of these three-component transformations, which can be further converted to substituted fumarate derivatives through intramolecular Wittig reactions [6]. The yields for these processes typically range from 40-90%, with the variation depending on the specific substituents present on the acetylenedicarboxylate component [6]. The reaction scope accommodates various alkyl groups (methyl, ethyl, tert-butyl) on the diester component, demonstrating good functional group tolerance [6].

Three-component reactions involving benzylamines, diethyl phosphite, and triethyl orthoformate represent another significant application area [7]. These transformations can yield either bisphosphonic compounds or N-benzylaminobenzylphosphonic acid derivatives, depending on the reaction conditions and stoichiometry employed [7]. The presence of oxygen in the reaction medium significantly influences the product distribution, with oxidative conditions favoring the formation of N-benzyl aminobenzylphosphonic acid in high yields (95%) [7].

The synthetic utility of these three-component processes extends to the preparation of heterocyclic compounds, particularly those containing phosphorus-nitrogen bonds [7]. The reaction mechanisms typically involve imine formation followed by phosphorus addition and subsequent cyclization, providing access to structurally diverse phosphorus-containing heterocycles [7].

Deoxygenation and Functional Group Transformations

Phosphorane, trihydroxy- plays a crucial role in deoxygenation reactions, particularly through mechanisms involving phosphoranyl radical fragmentation and P(III)/P(V) redox catalysis [9] [10] [11]. These transformations represent powerful methods for removing oxygen atoms from organic molecules while maintaining the structural integrity of the remaining framework [9] [10].

The deoxygenation of phosphine oxides represents one of the most significant applications in this category, with phosphorane, trihydroxy- serving as both a reducing agent and a catalyst in successive isodesmic reactions [10]. The thermodynamic driving force for these transformations arises from the formation of strong P=O bonds, which compensates for the energy required to break existing P=O bonds in the substrate [10]. The reaction conditions are notably mild, avoiding the use of stoichiometric activators required in traditional approaches [10].

Photoredox catalysis has emerged as a particularly effective method for promoting deoxygenation reactions involving phosphorane, trihydroxy- [9]. The mechanism involves single electron oxidation of triphenylphosphine to form a phosphine radical cation, which undergoes ionic attack by the substrate to generate phosphoranyl radicals [9]. These intermediates subsequently undergo β-scission to release the deoxygenated product and triphenylphosphine oxide [9]. The process demonstrates excellent chemoselectivity and tolerates acid-sensitive functionalities that are incompatible with many existing deoxygenation procedures [9].

Sulfoxide deoxygenation represents a specific application where phosphorane, trihydroxy- exhibits exceptional performance [9]. The reaction proceeds through a radical chain mechanism initiated by single electron oxidation, with triphenylphosphine serving as both the reducing agent and the chain propagator [9]. Yields for these transformations typically range from 70-96%, with the high-yielding nature of the process making it suitable for preparative applications [9].

The versatility of phosphorane, trihydroxy- in functional group transformations extends to alcohol deoxygenation through geometric deformation of tricoordinate phosphorus compounds [11]. The mechanism involves formal O-H oxidative addition to generate hydridoalkoxyphosphoranes, which subsequently undergo C-O cleavage driven by P=O bond formation [11]. This approach provides a new paradigm for deoxygenative transformations that complements traditional methods [11].

Catalytic Systems for Stereoselective Processes

Phosphorane, trihydroxy- serves as a key component in various catalytic systems designed for stereoselective transformations, particularly those involving the formation of P-stereogenic centers [12] [13] [14] [15]. These applications represent some of the most sophisticated uses of the compound in modern synthetic chemistry, enabling the preparation of enantiomerically pure phosphorus-containing molecules with high precision [12] [13].

The development of multifunctional catalysts incorporating phosphorane, trihydroxy- has enabled stereoselective assembly of phosphoramidate prodrugs, critical components of pronucleotide therapies used in treating viral diseases and cancer [13] [16]. Detailed mechanistic studies and computational modeling have led to the rational design of catalysts that achieve stereoselectivity as high as 99:1 [13] [16]. The dynamic stereoselective process involves the installation of phosphorus-stereogenic phosphoramidates to nucleosides through carefully controlled reaction conditions [13].

Hydrogenative kinetic resolution represents another important application area, where phosphorane, trihydroxy- derivatives serve as substrates for rhodium-catalyzed asymmetric hydrogenation [12]. The process involves the selective hydrogenation of racemic α,β-unsaturated phosphane oxides, with the rhodium catalyst preferentially reducing one enantiomer while leaving the other unchanged [12]. This approach yields highly enantioenriched P-stereogenic oxides with selectivity factors up to 220 [12].

Chiral phosphoric acids derived from phosphorane, trihydroxy- have found extensive application in organocatalytic asymmetric transfer hydrogenation reactions [17] [18]. These catalysts provide metal-free alternatives for the asymmetric reduction of C=N, C=O, and C=C double bonds, utilizing biomimetic hydrogen sources [17] [18]. The versatility of these systems is demonstrated by their effectiveness in multicomponent and cascade reactions, highlighting their potential for complex molecule synthesis [17] [18].

The mechanistic understanding of these stereoselective processes has been advanced through computational studies examining the tautomerization of H-phosphonates and related compounds [19]. These investigations reveal that trimeric transition states involving three phosphorane, trihydroxy- molecules can significantly lower activation barriers compared to monomeric pathways [19]. The computational findings provide insights into the design of more efficient catalytic systems [19].

Physical Description

DryPowder; Liquid; PelletsLargeCrystals

Solid

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1775 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 1773 of 1775 companies with hazard statement code(s):;

H290 (15.45%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (98.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (38.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Services

Wholesale and retail trade

Phosphorous acid: ACTIVE